![molecular formula C21H26N2O3 B283742 N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B283742.png)
N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPB is a small molecule that belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide is not yet fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has also been found to possess antioxidant properties, which help to protect cells from oxidative damage. In addition, N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has been shown to promote neuronal survival and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide is also relatively stable and can be stored for extended periods without significant degradation. However, the limitations of N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide include its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide is not yet fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide and to optimize its pharmacological properties. Overall, N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide is a promising compound that has the potential to be developed into a therapeutic agent for a range of diseases.
Métodos De Síntesis
The synthesis of N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide can be achieved through a multi-step process that involves the reaction of 4-propoxybenzoyl chloride with 4-(4-morpholinylmethyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide in its pure form.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has also been investigated for its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C21H26N2O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[4-(morpholin-4-ylmethyl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H26N2O3/c1-2-13-26-20-9-5-18(6-10-20)21(24)22-19-7-3-17(4-8-19)16-23-11-14-25-15-12-23/h3-10H,2,11-16H2,1H3,(H,22,24) |
Clave InChI |
VSEBCSJHPKPNOT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Solubilidad |
4.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



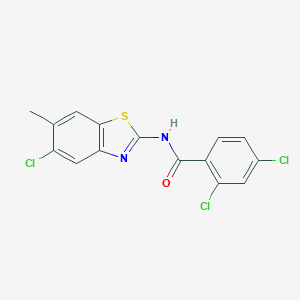
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B283668.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B283674.png)
![5-bromo-N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B283675.png)
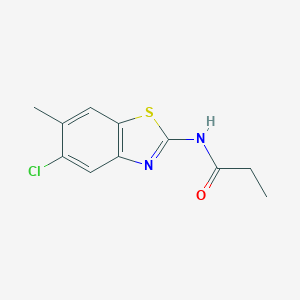
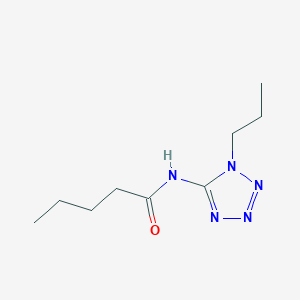

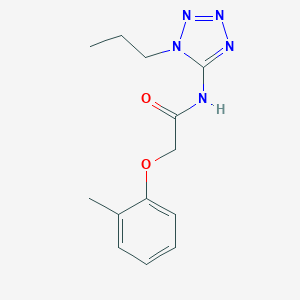
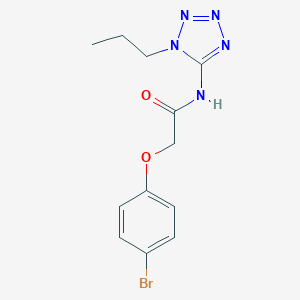
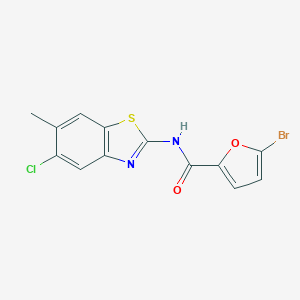

![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283687.png)